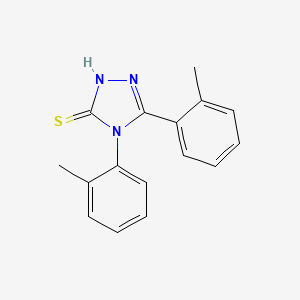

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-

Descripción general

Descripción

“3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” is a compound that belongs to the class of triazoles . Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms. They exist in two tautomeric forms, i.e., 1,2,3-triazole and 1,2,4-triazole, depending on the position of the nitrogen atoms in the rings .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves the reaction of aryl hydrazides with CS2 and hydrazine hydrate . The synthesized compounds are then characterized by spectroanalytical techniques .Molecular Structure Analysis

The molecular structure of “3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)-” has been determined using various spectroscopic techniques, including Fourier transform infrared (FT-IR), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis

The reaction of aryl hydrazides with CS2 and hydrazine hydrate leads to the synthesis of 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones . The dienophilicity of the triazoledione moiety in 4-pyren-1-yl-4,5-dihydro-3H-1,2,4-triazole-3,5-dione leads to rapid decomposition .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Triazoles are critical in the development of new drugs due to their diverse biological activities. The structural versatility of triazole compounds allows for the synthesis of new drugs targeting a wide array of diseases. For instance, triazole derivatives have been explored for their anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. These compounds are under continuous study for their potential uses in treating neglected diseases and combating drug-resistant bacteria. The research underscores the importance of finding efficient, green chemistry-aligned synthesis methods for these compounds, highlighting their role in addressing new diseases and persistent challenges like antibiotic resistance (Ferreira et al., 2013).

Antioxidant and Antiradical Activities

The antioxidant and antiradical activities of 1,2,4-triazole-3-thione derivatives have been compared to biogenic amino acids like cysteine, due to the presence of an open thiogroup. This comparison suggests potential health benefits and protective effects against oxidative stress, especially in patients exposed to high doses of radiation. Such studies highlight the ongoing need to explore the chemical transformations and biological activities of these compounds (Kaplaushenko, 2019).

Material Science and Engineering

In the field of materials science, 1,2,4-triazole derivatives are utilized for their physico-chemical properties, finding applications in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. These compounds are recognized for their low toxicity and potential as corrosion inhibitors, demonstrating the broad industrial applications beyond pharmaceuticals (Parchenko, 2019).

Environmental Applications

The environmental stability and utility of triazole derivatives are also noteworthy. For example, 1,2,3-triazole derivatives have been employed as corrosion inhibitors for metals and alloys in aggressive media, showcasing their importance in prolonging the lifespan of industrial materials. These compounds offer an eco-friendly alternative to traditional corrosion inhibitors, with high efficiency in various acidic media (Hrimla et al., 2021).

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazole derivatives, have been reported to exhibit significant antibacterial activity

Mode of Action

It is known that 1,2,4-triazole derivatives can interact with bacterial cells, potentially disrupting their normal functions . The specific interactions and resulting changes would depend on the exact nature of the compound and its targets.

Biochemical Pathways

Given the potential antibacterial activity of similar compounds , it can be hypothesized that this compound may interfere with essential bacterial pathways, such as cell wall synthesis or DNA replication. The downstream effects would likely include inhibition of bacterial growth or cell death.

Result of Action

If the compound does indeed have antibacterial activity, as suggested by the activity of similar compounds , the result of its action would likely be the inhibition of bacterial growth or cell death.

Análisis Bioquímico

Biochemical Properties

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . Additionally, this compound can bind to metal ions, forming complexes that can modulate enzyme activity and stability .

Cellular Effects

The effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . This compound can modulate gene expression, leading to changes in the levels of various proteins that are critical for cell function . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity . This compound also interacts with DNA, potentially affecting gene expression and replication . Additionally, it can form complexes with metal ions, which can influence the structure and function of various biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- vary with dosage in animal models. At low doses, it has been shown to have beneficial effects, such as antimicrobial activity . At higher doses, it can be toxic, causing adverse effects such as liver damage and oxidative stress . These threshold effects highlight the importance of careful dosage control in therapeutic applications .

Metabolic Pathways

3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and the levels of different metabolites .

Transport and Distribution

Within cells and tissues, 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is transported and distributed through various mechanisms. It can bind to transport proteins, which facilitate its movement across cell membranes . Additionally, it can accumulate in specific tissues, depending on its affinity for different biomolecules .

Subcellular Localization

The subcellular localization of 3H-1,2,4-Triazole-3-thione, 2,4-dihydro-4,5-bis(2-methylphenyl)- is critical for its activity. It can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression .

Propiedades

IUPAC Name |

3,4-bis(2-methylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-11-7-3-5-9-13(11)15-17-18-16(20)19(15)14-10-6-4-8-12(14)2/h3-10H,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYUXUGQGMVKQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NNC(=S)N2C3=CC=CC=C3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.